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Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone
methyltransferase DOTL1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery marked a
significant advancement in the exploration of epigenetic therapies, particularly for cancers
driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] DOTLL is the sole known
enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational
modification critical for gene transcription, cell cycle progression, and DNA damage repair.[1][2]
In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the
aberrant recruitment of DOTLL to ectopic gene loci, including critical hematopoietic
development genes like HOXA9 and MEIS1.[1][3] This results in hypermethylation of H3K79 at
these target genes, leading to their sustained transcriptional activation and driving
leukemogenesis.[1] EPZ-4777 was designed as a chemical probe to specifically inhibit the
catalytic activity of DOTL1L, thereby providing a powerful tool to investigate its biological
functions and validate it as a therapeutic target.[1][4]

Mechanism of Action

EPZ-4777 acts as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1][5] It was
designed based on the structures of the natural DOT1L substrate, SAM, and its product, S-
adenosylhomocysteine (SAH).[1][4] By binding to the SAM-binding pocket of DOT1L, EPZ-
4777 prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.
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[1] This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-

rearranged leukemia cells, including the suppression of MLL fusion target gene expression,

induction of cell cycle arrest, and ultimately, apoptosis.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ-4777, demonstrating its

potency, selectivity, and cellular activity.

Biochemical Potency Value Assay Conditions Reference
Cell-free enzymatic
assay with
IC50 0.4 nM _ [6]
recombinant human
DOTI1L.
_ Inhibition constant
Ki 80 pM [7]
value.
Cellular Activity ~ Cell Line Value Assay Reference
H3K79me2 MOLM-13 (MLL- Concentration-
] Western Blot [4]
Reduction AF9) dependent
MV4-11 (MLL- Concentration-
Western Blot [4]
AF4) dependent
Proliferation MV4-11 (MLL- Cell Viability
o ~10 nM [4]
Inhibition (GI50) AF4) Assay
MOLM-13 (MLL- Cell Viability
~20 nM [4]
AF9) Assay
Apoptosis MLL-rearranged
) Observed Flow Cytometry [6]
Induction cells
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Selectivity -
_ Enzyme Fold Selectivity  Assay Type Reference
Profile
Protein ) )
Panel of other Biochemical
Methyltransferas >1,200-fold [6]
PMTs Assay
es
CARM1, EHMT2,
EZH1, EZH2,
Biochemical
PRMT1, PRMT5, >1,000-fold [9]
Assay

PRMTS8, SETD7,
WHSC1

Experimental Protocols
DOTI1L Enzymatic Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a

cell-free system.[1]

Materials:

o Nucleosomes as substrate

o 3H-labeled S-adenosylmethionine (3H-SAM)

¢ Unlabeled SAM

o EPZ-4777 or other test compounds

Recombinant human DOT1L (e.g., residues 1-416)

o Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NacCl, 0.002% Tween 20, 0.005% Bovine Skin
Gelatin, 100 mM KCI, and 0.5 mM DTTI[6]

e S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition

o 384-well microtiter plates
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Scintillation counter

Procedure:

Serially dilute EPZ-4777 in DMSO. Plate 1 L of each dilution into a 384-well microtiter plate.
[6]

Add 40 pL of 0.25 nM DOTL1L enzyme in assay buffer to each well and incubate for 30
minutes at room temperature.[6]

Initiate the reaction by adding 10 uL of a substrate mix containing 200 nM 3H-SAM, 600 nM
unlabeled SAM, and 20 nM nucleosomes in assay buffer.[6] The final concentrations of both
SAM and nucleosomes are at their respective KM values.[6]

Incubate the reaction for 120 minutes at room temperature.[6]

Quench the reaction by adding 10 pL of 800 uM unlabeled SAM.[6]

Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation
counter.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular H3K79 Methylation Assay

This assay assesses the ability of EPZ-4777 to inhibit DOT1L activity within cells by measuring

the levels of H3K79 methylation.

Materials:

MLL-rearranged cell lines (e.g., MOLM-13, MV4-11) and non-MLL-rearranged control cells
(e.g., Jurkat)

EPZ-4777

Cell culture medium and reagents
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Histone extraction buffer

Antibodies: anti-H3K79me2, anti-total Histone H3

Secondary antibodies conjugated to HRP

SDS-PAGE and Western blotting equipment and reagents

Procedure:

Culture cells to the desired density.

Treat cells with increasing concentrations of EPZ-4777 or DMSO (vehicle control) for a
specified period (e.g., 4-6 days).[4]

Harvest the cells and extract histones using a histone extraction protocol.
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for dimethylated H3K79 (H3K79me2).
[4]

As a loading control, probe the membrane with an antibody against total histone H3.[5]

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal
using a chemiluminescence substrate.

Quantify the band intensities to determine the relative levels of H3K79me2 normalized to
total H3.

Cell Proliferation Assay

This assay determines the effect of EPZ-4777 on the growth of cancer cell lines.

Materials:

MLL-rearranged and non-MLL-rearranged cell lines

EPZ-4777
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e Cell culture medium and reagents

e Cell counting solution (e.g., MTT, CellTiter-Glo) or a cell counter

o 96-well or 24-well plates

Procedure:

e Seed cells in 24-well plates at a density of 0.5-1x105 cells/well in 1 ml of media.[6]
o Treat the cells with increasing concentrations of EPZ-4777 or DMSO.

 Incubate the cells for several days (e.g., 7-10 days).

o Count viable cells every 3-4 days and re-plate at an equal cell number in fresh media with a
fresh compound.[6]

 Alternatively, for an endpoint assay, after a set incubation period (e.g., 72 hours), add a cell
viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the
manufacturer's protocol.

o Calculate the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways and Experimental Workflows

DOTI1L-Mediated Leukemogenesis and Inhibition by
EPZ-4777

MLL-Rearranged Leukemia Cell

EPZ-4777

MLL Fusion Protein
(e.g., MLL-AF9)

Target Genes
(HOXA9, MEIS1)

Leukemogenesis
(Proliferation, Survival)
Aberrant Recruitment
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Caption: Aberrant DOTLL recruitment and inhibition by EPZ-4777.

Experimental Workflow for EPZ-4777 Characterization
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Caption: Workflow for characterizing EPZ-4777's activity.

Conclusion

EPZ-4777 has proven to be an invaluable chemical probe for dissecting the biological roles of
DOT1L. Its high potency and selectivity have enabled researchers to specifically interrogate the
consequences of DOTLL inhibition in various cellular contexts, particularly in MLL-rearranged
leukemias.[6][8] The data generated using EPZ-4777 has provided compelling evidence for
DOTLL as a critical dependency in this disease and has paved the way for the development of
clinical candidates, such as EPZ-5676 (pinometostat).[1] While EPZ-4777 itself has limitations
for in vivo studies due to its pharmacokinetic properties, it remains an excellent tool for in vitro
and cellular experiments aimed at further understanding the complex biology regulated by
DOTL1L.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15586608?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Discovery_and_Preclinical_Development_of_EPZ004777_A_Potent_and_Selective_DOT1L_Inhibitor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4633909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4633909/
https://www.mdpi.com/1467-3045/47/3/173
https://www.mdpi.com/1467-3045/47/3/173
https://www.mdpi.com/1467-3045/47/3/173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434109/
https://www.selleckchem.com/products/epz004777.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://www.chemicalprobes.org/epz004777
https://www.benchchem.com/product/b15586608#epz-4777-as-a-chemical-probe-for-dot1l-function
https://www.benchchem.com/product/b15586608#epz-4777-as-a-chemical-probe-for-dot1l-function
https://www.benchchem.com/product/b15586608#epz-4777-as-a-chemical-probe-for-dot1l-function
https://www.benchchem.com/product/b15586608#epz-4777-as-a-chemical-probe-for-dot1l-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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